6,7-Difluoroisoindolin-1-one
Description
6,7-Difluoroisoindolin-1-one (CAS: 1445862-22-5) is a fluorinated isoindolinone derivative with the molecular formula C₈H₅F₂NO and a molecular weight of 169.13 g/mol. It is characterized by fluorine atoms at the 6- and 7-positions of the isoindolinone core, a bicyclic aromatic structure fused with a ketone group. This compound is typically stored at 2–8°C and is available at a purity of ≥98% for research applications .
Properties
Molecular Formula |
C8H5F2NO |
|---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
6,7-difluoro-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C8H5F2NO/c9-5-2-1-4-3-11-8(12)6(4)7(5)10/h1-2H,3H2,(H,11,12) |
InChI Key |
LPALHFLXJQDPEL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=C(C=C2)F)F)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed Larock indole synthesis, which allows for the formation of highly functionalized indole units . Another approach involves the use of ultrasonic-assisted synthesis, which offers high efficiency and yields under milder reaction conditions .
Industrial Production Methods
Industrial production of 6,7-Difluoroisoindolin-1-one may involve large-scale synthesis using palladium or rhodium catalysts. These methods are designed to be scalable and cost-effective, ensuring the availability of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoroisoindolin-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different isoindolinone derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents (e.g., RMgX, RLi, R2Zn) and catalysts such as palladium and rhodium . Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted isoindolinones, which can be further explored for their biological and chemical properties .
Scientific Research Applications
6,7-Difluoroisoindolin-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Medicine: Investigated for its anti-cancer properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6,7-Difluoroisoindolin-1-one involves its interaction with molecular targets such as CDK7. The compound exhibits high binding affinity and forms conventional hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction disrupts the cell cycle and transcription processes, leading to its anti-cancer effects.
Comparison with Similar Compounds
The structural and functional properties of 6,7-difluoroisoindolin-1-one can be contextualized against related isoindolinone derivatives, as outlined below:
Structural Analogues and Substituent Effects
Key Observations:
- Fluorine vs.
- Substituent Position : Analogues with substitutions at the 4-position (e.g., sulfonamide in ) exhibit significantly enhanced anti-HIV activity compared to the parent 6,7-dihydroxy compound. This suggests that synergistic modifications at multiple positions (e.g., 4, 6, 7) could optimize efficacy.
- In contrast, sulfonamide derivatives of 6,7-dihydroxyisoindolin-1-one show cytotoxicity concerns despite high selectivity indices (SI > 100) .
Physicochemical and Pharmacokinetic Properties
| Property | 6,7-Difluoroisoindolin-1-one | 6,7-Dihydroxyisoindolin-1-one | 4-Sulfonamide Derivative |
|---|---|---|---|
| Molecular Weight | 169.13 g/mol | ~180 g/mol (estimated) | ~300–350 g/mol |
| LogP (Lipophilicity) | Moderate (fluorine effect) | Low (hydroxyl polarity) | Moderate (SO₂NH₂ group) |
| Metabolic Stability | Likely high | Low (prone to oxidation) | Moderate |
Analysis :
- The difluoro derivative’s lipophilicity (LogP) is expected to be higher than the dihydroxy analog, favoring passive diffusion across biological membranes.
- Metabolic stability of the difluoro compound may surpass hydroxylated analogs, as fluorine resists Phase I oxidation. However, sulfonamide-containing derivatives balance potency with moderate stability .
Therapeutic Potential
- Anti-HIV Activity: Sulfonamide-modified 6,7-dihydroxyisoindolin-1-one derivatives demonstrate >100-fold potency improvements in cell-based assays over the parent compound, with efficacy against resistant HIV strains (e.g., Y143R integrase mutant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
